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Abstract
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a multifunctional heterocyclic

compound whose utility in chemical synthesis and medicinal chemistry is fundamentally

governed by its acid-base properties. This guide provides an in-depth analysis of the

molecule's basic characteristics, moving beyond a simple pKa value to explore the interplay

between its constituent functional groups: the 2-pyridone ring, the electron-donating methoxy

group, and the acidic carboxylic acid. We will dissect the concepts of protonation sites,

tautomeric equilibria, the profound influence of hydrogen bonding, and the molecule's capacity

for metal coordination. This document serves as a comprehensive resource, integrating

theoretical principles with practical experimental protocols to provide researchers with the

predictive understanding needed for effective application of this versatile chemical scaffold.
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4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with a molecular formula of

C₇H₇NO₄, presents a fascinating case study in molecular architecture.[1][2] It is not merely a

substituted pyridine, but a complex system where acidic and basic functionalities coexist and

influence one another. The core structure is a 2-pyridone, a class of compounds known for its

unique tautomerism and strong intermolecular interactions.[3] The presence of an acidic

carboxyl group at the 3-position and an electron-donating methoxy group at the 4-position

further modulates the electronic landscape of the ring. Understanding the basic properties of

this molecule is paramount for controlling its reactivity, predicting its physiological behavior, and

designing novel molecular entities, from advanced materials to potential therapeutic agents.[2]

Core Physicochemical Properties
A foundational understanding begins with the molecule's basic physical and chemical

identifiers. These properties are essential for experimental design, from weighing appropriate

amounts for a reaction to selecting suitable analytical techniques.

Property Value Source

IUPAC Name

4-Methoxy-2-oxo-1,2-

dihydropyridine-3-carboxylic

acid

[1]

CAS Number 87853-70-1 [4]

Molecular Formula C₇H₇NO₄ [2]

Molecular Weight 169.14 g/mol [2]

Acid-Base Equilibria: A Multifunctional System
The term "basicity" is multifaceted for this molecule. It possesses a strongly acidic proton on

the carboxylic acid group and at least two potential sites for protonation (acting as a base): the

carbonyl oxygen and the ring nitrogen. The true nature of its basicity is revealed by examining

the equilibrium between its different ionized and tautomeric forms.

Tautomerism and the Primary Site of Protonation
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The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In the

solid state and in most solutions, the pyridone (lactam) form is predominant.[3] When exposed

to acidic conditions, protonation does not occur on the ring nitrogen as in a simple pyridine.[5]

Instead, the causality lies in resonance stabilization; protonation of the exocyclic carbonyl

oxygen is favored. This creates a delocalized positive charge across the aromatic ring,

resulting in a more stable conjugate acid—the hydroxypyridinium cation.[6] This distinction is

critical: the molecule's basicity is expressed through the oxygen atom, a direct consequence of

the pyridone tautomeric form.

Caption: Protonation equilibrium showing the favored protonation on the carbonyl oxygen.

pKa Values and pH-Dependent Speciation
The molecule is amphiprotic, having both acidic and basic functional groups. This results in at

least two distinct pKa values:

pKa₁ (Acidic): This corresponds to the deprotonation of the highly acidic carboxylic acid

group. Its value is expected to be in the range of pH 2-4, typical for carboxylic acids.

pKa₂ (Basic): This is the pKa of the conjugate acid (the hydroxypyridinium form). It reflects

the basicity of the neutral molecule. For comparison, the pKa of the pyridinium ion is 5.25.[5]

The presence of the electron-donating methoxy group would tend to increase basicity (raise

pKa₂), while the electron-withdrawing carboxylic acid group would decrease it. The net effect

will result in a specific pKa value that dictates the pH at which the pyridone ring system

becomes protonated.

These two pKa values define the charge state of the molecule across the physiological and

experimental pH range. A predictive understanding of this speciation is crucial for

chromatography, solubility studies, and assessing biological membrane permeability.

Caption: Predominant ionic species of the molecule as a function of pH.

The Dominant Role of Hydrogen Bonding
The basicity of the carbonyl oxygen and the acidity of the N-H proton endow 2-pyridones with a

powerful capacity for self-assembly via hydrogen bonding. In the solid state, these molecules

almost invariably form robust, planar dimers through a pair of N-H···O=C hydrogen bonds.[7]
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This "homosynthon" is a highly predictable and stable motif that dictates crystal packing and

can significantly reduce aqueous solubility. The carboxylic acid and methoxy groups introduce

additional sites for hydrogen bonding, potentially leading to more complex, three-dimensional

networks in the solid state.[8]

Caption: The characteristic hydrogen-bonded dimer of the 2-pyridone core.

Lewis Basicity: Metal Coordination Chemistry
Beyond Brønsted-Lowry basicity (proton acceptance), the molecule also exhibits Lewis basicity,

acting as an electron-pair donor to coordinate with metal ions. The combination of the pyridine

ring nitrogen, the carbonyl oxygen, and the deprotonated carboxylate group makes it an

excellent chelating ligand. Depending on the metal ion and reaction conditions, it can

coordinate in several ways, most commonly as a bidentate ligand, forming a stable five- or six-

membered ring with the metal center.[9] This property is crucial for applications in catalysis,

materials science, and the development of metal-based therapeutic agents.[10][11]

Caption: A potential bidentate coordination mode with a generic metal ion (M).

Experimental Protocols for Characterization
Theoretical prediction must be validated by empirical data. The determination of pKa values is

a cornerstone of physicochemical characterization. The following protocols represent a self-

validating system, where results from one method can be confirmed by another.

Workflow for pKa Determination
The overall process involves careful sample preparation, execution of complementary titration

techniques, and rigorous data analysis to ensure accuracy and reproducibility.
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1. Preparation

2. Experimentation

3. Data Analysis & Validation

Prepare stock solution
(e.g., 10 mM in DMSO)

Prepare accurate titrants
(0.1 M HCl, 0.1 M NaOH)

and ionic strength adjuster (KCl)

Potentiometric Titration
(Primary Method)

Spectroscopic Titration
(UV-Vis or NMR)

(Validation Method)

Calculate pKa from
inflection points of

titration curve

Calculate pKa from
sigmoidal fit of
A vs. pH data

Validate & Report

Click to download full resolution via product page

Caption: A validated workflow for the experimental determination of pKa values.

Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for determining pKa values, relying on the direct

measurement of pH changes upon the addition of a titrant.[12]

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer

solutions (e.g., pH 4.01, 7.00, 10.01).
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Sample Preparation: Prepare a dilute aqueous solution of the compound (e.g., 0.5-1 mM). To

ensure solubility, a small percentage of a co-solvent like methanol or DMSO may be used,

but its effect on pKa should be noted. Add a background electrolyte (e.g., 0.15 M KCl) to

maintain constant ionic strength.[12]

Titration (Acidic pKa): Titrate the sample solution with a standardized solution of NaOH (e.g.,

0.1 M). Record the pH after each incremental addition of the titrant. Continue well past the

first equivalence point.

Titration (Basic pKa): To a fresh sample, add a stoichiometric excess of standardized HCl to

fully protonate the molecule. Titrate this acidic solution with the standardized NaOH solution,

recording the pH after each addition. This will reveal both the titration of the excess strong

acid and the deprotonation of the pyridonium and carboxylic acid groups.

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the

pH at the half-equivalence points of the titration curve. These are identified as the inflection

points on a first-derivative plot (ΔpH/ΔV vs. V).[13]

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate

the standard deviation.[12]

Protocol: UV-Vis Spectrophotometric pKa Determination
This method leverages the fact that the chromophore of the molecule changes upon

protonation or deprotonation, leading to a shift in its UV-Vis absorbance spectrum.[14]

Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g.,

pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum

absorbance difference (λ_max) between the ionized and neutral forms.

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the

expected pKa ranges.

Measurement: Prepare a solution of the compound at a constant concentration in each

buffer. Measure the absorbance at the pre-determined λ_max for each solution.
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Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is

the pH at the inflection point of this curve, where the absorbance is halfway between the

minimum and maximum values.[13] This method provides an excellent orthogonal validation

of potentiometric results.

Implications for Research and Drug Development
The basic properties of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid directly

influence its application profile:

Solubility: The pH-dependent charge state dictates aqueous solubility. The compound will

likely be least soluble near its isoelectric point and more soluble at very low or high pH where

it exists as a fully charged cation or anion, respectively.

Permeability: For drug development, the ability to cross biological membranes is often

highest for the neutral species. Understanding the pKa values allows for the prediction of the

fraction of neutral compound available for absorption at a given physiological pH (e.g., in the

stomach vs. the intestine).

Reactivity: The nucleophilicity of the pyridone ring is modulated by pH. In synthetic

applications, controlling the protonation state can direct reactivity towards specific sites on

the molecule.

Crystal Engineering: The strong and predictable hydrogen-bonding motif allows for the

rational design of co-crystals, where the compound is combined with other molecules to

modify physical properties like solubility and stability.[7]

Conclusion
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a molecule defined by the

sophisticated interplay of its functional groups. Its basicity is not a simple attribute of the

nitrogen atom but is expressed through the carbonyl oxygen, a direct result of its 2-pyridone

structure. This fundamental property, quantified by the pKa of its conjugate acid, along with its

acidic pKa, governs its charge state, solubility, and intermolecular interactions. The pronounced

tendency to form hydrogen-bonded dimers and coordinate with metal ions further expands its

utility. By combining a robust theoretical framework with validated experimental protocols,
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researchers can harness the nuanced acid-base chemistry of this compound for advanced

applications in synthesis, materials science, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
basic properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442379#4-methoxy-2-oxo-1-2-dihydropyridine-3-
carboxylic-acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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